Methyl 6-chloro-5-vinylnicotinate

Description

Methyl 6-chloro-5-nitronicotinate (CAS: 104086-21-7) is a pyridine derivative with a methoxycarbonyl group at position 3, a nitro group at position 5, and a chlorine atom at position 4. Its IUPAC name is methyl 2-chloro-3-nitropyridine-5-carboxylate, and it is frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro substituents . The nitro group can serve as a precursor for subsequent reduction to an amine, while the chlorine atom offers opportunities for nucleophilic substitution reactions.

Propriétés

Formule moléculaire |

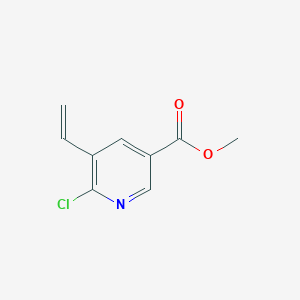

C9H8ClNO2 |

|---|---|

Poids moléculaire |

197.62 g/mol |

Nom IUPAC |

methyl 6-chloro-5-ethenylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H8ClNO2/c1-3-6-4-7(9(12)13-2)5-11-8(6)10/h3-5H,1H2,2H3 |

Clé InChI |

GBZOIIBQUSMBOF-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=C(N=C1)Cl)C=C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6-chloro-5-vinylnicotinate de méthyle implique généralement l'estérification de l'acide 6-chloro-5-vinylnicotinique avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester .

Méthodes de production industrielle : À l'échelle industrielle, la production de 6-chloro-5-vinylnicotinate de méthyle peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés et de conditions de réaction optimisées peut encore améliorer la capacité de mise à l'échelle de la synthèse .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le 6-chloro-5-vinylnicotinate de méthyle est utilisé comme brique de base en synthèse organique, en particulier dans la construction de composés hétérocycliques plus complexes. Il sert de précurseur à divers dérivés fonctionnalisés de l'acide nicotinique.

Biologie et médecine : En chimie médicinale, le 6-chloro-5-vinylnicotinate de méthyle est étudié pour son potentiel de pharmacophore dans le développement de nouveaux agents thérapeutiques. Ses caractéristiques structurelles en font un candidat pour la conception de médicaments ciblant des voies biologiques spécifiques.

Industrie : Le composé est également utilisé dans la production de produits agrochimiques et d'autres produits chimiques industriels, où sa réactivité et ses groupes fonctionnels sont avantageux pour créer des produits spécialisés.

Mécanisme d'action

Le mécanisme d'action du 6-chloro-5-vinylnicotinate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, selon son application. Par exemple, en chimie médicinale, il peut agir en inhibant ou en activant certaines enzymes, modulant ainsi les voies biologiques. Le groupe vinyle et l'atome de chlore contribuent à son affinité de liaison et à sa spécificité pour ces cibles.

Applications De Recherche Scientifique

Chemistry: Methyl 6-chloro-5-vinylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized nicotinic acid derivatives .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: The compound is also utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous for creating specialized products .

Mécanisme D'action

The mechanism of action of Methyl 6-chloro-5-vinylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The vinyl group and chlorine atom contribute to its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

Based on structural and functional group similarities (derived from CAS registry data and synthetic relevance), the following compounds are most comparable to methyl 6-chloro-5-nitronicotinate:

Functional Group Analysis

Nitro vs. Amino Group: Methyl 6-chloro-5-nitronicotinate (nitro at C5) is a precursor for synthesizing methyl 5-amino-6-chloronicotinate (similarity 0.87), where the nitro group is reduced to an amine. The amino derivative has enhanced nucleophilicity, enabling coupling reactions in drug development . Applications: Nitro derivatives are often intermediates in antibiotic synthesis, while amino derivatives are used in kinase inhibitors .

Chlorine Positional Isomerism :

- Methyl 4,6-dichloro-2-methylnicotinate (CAS: 65973-52-6, similarity 0.74) differs in chlorine positions (C4 and C6) and lacks a nitro group. This alters reactivity, favoring electrophilic substitution at C2 or C4 .

Ester Group Variation :

- Ethyl 6-acetyl-5-chloronicotinate substitutes the methyl ester with an ethyl group and introduces an acetyl moiety at C6. The acetyl group enables ketone-specific reactions (e.g., condensations), while the ethyl ester may improve lipid solubility for agrochemical applications .

Halogen Diversity :

Physicochemical Properties

Limited data on exact properties (melting point, solubility) are available in the provided evidence. However:

- Methyl Esters : Generally exhibit moderate polarity, making them soluble in organic solvents like dichloromethane or THF .

- Nitro vs. Amino Derivatives: Nitro groups increase molecular polarity and reduce volatility compared to amino derivatives .

Notes on Data Limitations

- Similarity scores are derived from CAS registry algorithms and reflect structural rather than functional similarity .

Activité Biologique

Methyl 6-chloro-5-vinylnicotinate is an organic compound belonging to the nicotinate family, characterized by its unique structural features, including a vinyl group and a chlorine atom. This compound has garnered interest due to its potential pharmacological effects, particularly in vascular regulation and metabolic processes.

Chemical Structure and Properties

This compound can be described by its molecular formula, which reflects its complex structure. The presence of both a vinyl group and a chlorine atom enhances its reactivity compared to other nicotinate derivatives. This unique combination allows for diverse chemical transformations, making it valuable in synthetic chemistry and potential pharmaceutical applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Nicotinate | Lacks vinyl and chlorine | More stable; less reactive than this compound |

| Ethyl Nicotinate | Ethyl group instead of vinyl | Different reactivity profile; used in similar applications |

| Methyl 2-Vinylnicotinate | Contains a vinyl group but no chlorine | More reactive due to the presence of a double bond |

| Methyl 6-Chloro-5-Nitronicotinate | Contains nitro group instead of vinyl | Exhibits different biological activities due to nitro substitution |

Pharmacological Effects

Research indicates that this compound may exhibit vasodilatory effects , similar to other compounds in the nicotinate family. These effects are particularly relevant for therapeutic applications related to blood flow regulation. The compound's interaction with various receptors involved in vascular regulation is an area of ongoing investigation, with initial studies suggesting potential binding affinities that could lead to significant pharmacological benefits.

- Vasodilation Mechanism : The vasodilatory action is thought to be mediated through the release of prostaglandins, which induce relaxation of vascular smooth muscles. This mechanism is crucial for enhancing local blood flow, which can be beneficial in treating conditions related to poor circulation.

- Metabolic Pathways : this compound is implicated in pathways involving nicotinamide adenine dinucleotide (NAD) synthesis, which plays a critical role in cellular metabolism and energy production.

Future Directions

Ongoing research aims to further elucidate the biological activity of this compound. Key areas of focus include:

- Binding Affinity Studies : Understanding how this compound interacts with specific receptors could provide insights into its therapeutic potential.

- Comparative Studies : Investigating the biological activity of this compound against other nicotinate derivatives will help clarify its unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.